![molecular formula C15H11F3N2 B2954188 2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine CAS No. 300696-12-2](/img/structure/B2954188.png)
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isoindoline, which is a type of heterocyclic compound. The trifluoromethyl group (CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods including cyclization reactions and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, which contribute to the stability of the molecule. The trifluoromethyl group is often attached to the aromatic ring .Chemical Reactions Analysis
The trifluoromethyl group is known to be quite reactive. It can participate in various types of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as refractive index, boiling point, and density can be influenced by the presence of the trifluoromethyl group .Aplicaciones Científicas De Investigación
Supramolecular Self-Assembly and Gelation
A study by Wu et al. (2012) explored the self-assembly behavior of compounds featuring phenyl and tetrafluorophenyl rings linked via an imine bond, demonstrating gelation in organic solvents. This behavior is attributed to arene-perfluoroarene stacking and hydrogen bonding interactions, with the potential for acid-mediated gel-sol transitions, hinting at applications in material science and nanotechnology for controlled release and sensing systems Wu et al., 2012.
Catalysis in Transfer Hydrogenation
Lee and Nikonov (2015) reported the catalytic activity of half-sandwich ruthenium complexes in the transfer hydrogenation of ketones, nitriles, and esters, leading to the formation of alcohols, amines, and imines. This research highlights the potential of incorporating fluorinated phenyl groups in catalyst design for efficient and selective hydrogenation reactions, impacting the synthesis of fine chemicals and pharmaceuticals Lee & Nikonov, 2015.
Crystalline Fluoro-Functionalized Imines
Ashfaq et al. (2022) focused on the synthesis and characterization of halo-functionalized crystalline Schiff base compounds, including fluorinated phenyl derivatives. The study not only provides insights into the stabilization mechanisms of such compounds but also discusses their potential nonlinear optical (NLO) applications due to their high stability and significant NLO properties, indicating their utility in optical and electronic devices Ashfaq et al., 2022.
Metal-Free Hydroboration
Research by Yin et al. (2017) showcased the effectiveness of BArF3 as a catalyst for the metal-free hydroboration of imines, providing a greener alternative for the synthesis of amines. This work suggests the broader applicability of fluorinated phenyl groups in catalysis, particularly in reactions requiring strong Lewis acids Yin et al., 2017.
Solubilizing Metal Oxides
Nockemann et al. (2006) demonstrated the use of protonated betaine bis(trifluoromethylsulfonyl)imide as an ionic liquid capable of dissolving metal oxides, suggesting the role of fluorinated compounds in metal extraction and recycling processes. This research opens avenues for the application of fluorinated imines in material recovery and environmental remediation Nockemann et al., 2006.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine, also known as 2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound interacts with its target, the nAChRs, resulting in a disruption of the normal functioning of these receptors
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19/h1-8,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZXAWPYYMSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

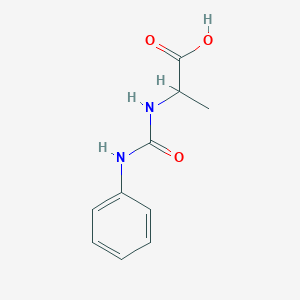
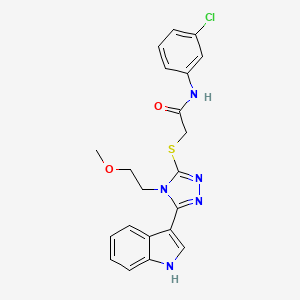
![4-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2954112.png)
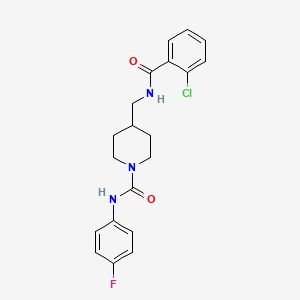
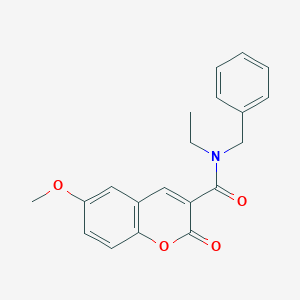


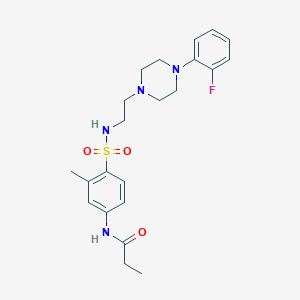
![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)

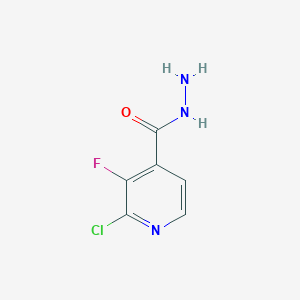
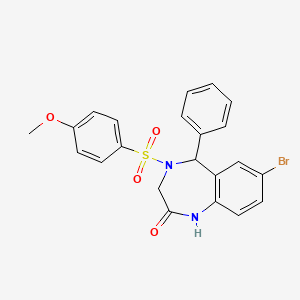
![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)